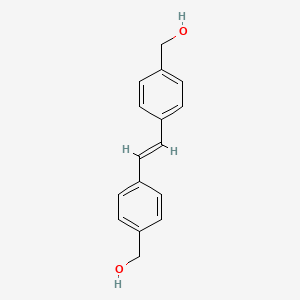

Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-

Description

Contextualization within Aromatic Alcohols and Bis-Benzylic Systems

Aromatic alcohols are a class of organic compounds where a hydroxyl (-OH) group is attached to a carbon atom of a substituent on an aromatic ring. Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- is a prime example of a benzylic alcohol, where the hydroxyl group is bonded to a carbon atom directly attached to the benzene ring. This proximity to the aromatic ring significantly influences the reactivity of the alcohol, making it more susceptible to substitution and oxidation reactions compared to aliphatic alcohols.

The presence of two such benzylic alcohol groups in a symmetrical arrangement, as seen in this bis-benzylic system, opens up possibilities for creating symmetrical and well-defined macromolecular architectures. The ethenediyl bridge, or stilbene (B7821643) unit, imparts rigidity and planarity to the molecule, which are crucial attributes for designing materials with specific optical and electronic properties.

Significance as a Multifunctional Organic Building Block

The true value of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- lies in its multifunctionality. The two hydroxyl groups can readily undergo a variety of chemical transformations, including esterification, etherification, and conversion to halides, making it an ideal monomer for polymerization reactions.

Key applications as a building block include:

Polymer Synthesis: Its difunctional nature allows it to act as a diol in the synthesis of polyesters and polyurethanes. The incorporation of the rigid stilbene unit into the polymer backbone can enhance the thermal stability and mechanical properties of the resulting materials. Enzymatic synthesis of aromatic-aliphatic polyesters has been successfully demonstrated using similar aromatic diols, suggesting a pathway for creating bio-based polymers. unige.itresearchgate.netyork.ac.uk

Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydroxyl groups can be deprotonated to act as coordinating sites for metal ions, leading to the formation of coordination polymers and MOFs. These materials are of great interest for applications in gas storage, catalysis, and sensing. The rigid and linear nature of the stilbene bridge can help in the rational design of porous framework structures.

Supramolecular Chemistry: The planar aromatic surfaces of the stilbene core can participate in non-covalent interactions such as π-π stacking, which is a key driving force in the self-assembly of supramolecular structures. The hydroxyl groups provide sites for hydrogen bonding, further directing the assembly process.

The synthesis of stilbene derivatives is a well-established area of organic chemistry, with methods like the Wittig reaction and McMurry coupling being commonly employed to create the central carbon-carbon double bond. fu-berlin.degoogle.com These synthetic routes offer access to a variety of substituted stilbene-based building blocks, including Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-.

Overview of Research Trajectories for Bridged Aromatic Compounds

Current research trends focus on:

Tunable Electronic and Photophysical Properties: The ethenediyl bridge in stilbene derivatives allows for cis-trans isomerization upon exposure to light, a property that is being explored for the development of molecular switches and photoresponsive materials.

Design of Novel Ligands: Bridged aromatic diols and other functionalized derivatives are being extensively investigated as ligands for the construction of complex coordination compounds with specific catalytic or material properties.

Development of Advanced Materials: The incorporation of rigid, bridged aromatic units into polymers and other materials is a key strategy for enhancing their performance characteristics, including thermal stability, mechanical strength, and optical properties.

Structure

3D Structure

Propriétés

IUPAC Name |

[4-[(E)-2-[4-(hydroxymethyl)phenyl]ethenyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10,17-18H,11-12H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGIEQUZEXHPME-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C=CC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO)/C=C/C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzenemethanol, 4,4 1,2 Ethenediyl Bis

Approaches to the 4,4'-Vinylene Bridged Core Structure

The formation of the 1,2-diarylethene (stilbene) core is the cornerstone of synthesizing Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-. This is typically achieved through olefination reactions or various coupling strategies.

Olefination Reactions for Ethenediyl Linkage Formation

Olefination reactions, which form carbon-carbon double bonds, are a direct and widely used method for creating the ethenediyl linkage. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent in this class. kagoshima-u.ac.jpresearchgate.net

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. researchgate.net For the synthesis of stilbene (B7821643) derivatives, a benzylphosphonium salt is treated with a strong base to generate the corresponding ylide, which then reacts with a benzaldehyde (B42025) derivative. The reaction generally favors the formation of the Z (cis) isomer, although reaction conditions can be tuned to improve the yield of the desired E (trans) isomer. chemrxiv.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. nih.gov This method typically offers superior yields of the E-alkene, which is often the desired isomer for stilbene derivatives due to its greater thermodynamic stability. nih.gov The HWE reaction involves the reaction of a benzylphosphonate ester with an aldehyde in the presence of a base. A significant advantage of the HWE reaction is the easy removal of the phosphate (B84403) byproduct by aqueous extraction. nih.gov

| Reaction | Key Reagent | Typical Stereoselectivity | Byproduct Removal |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide | Often Z-selective, but can be condition-dependent chemrxiv.org | Triphenylphosphine oxide can be challenging to remove |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion | Predominantly E-selective nih.gov | Water-soluble phosphate byproduct is easily removed nih.gov |

Oxidative Coupling and Reductive Coupling Strategies for Aromatic Linkage

Alternative to olefination, coupling reactions provide powerful methods to construct the stilbene core.

Oxidative coupling reactions can form the ethenediyl bridge by coupling two aromatic precursors. For instance, the oxidative coupling of toluene (B28343) derivatives over metal oxide catalysts, such as lead oxide, can yield stilbenes. kagoshima-u.ac.jposti.gov This process typically occurs at high temperatures and involves the abstraction of benzylic hydrogens to form a bibenzyl intermediate, which is then further oxidized to the stilbene. kagoshima-u.ac.jp Phenolic precursors can also undergo oxidative coupling, often mediated by enzymes or metal catalysts, to form stilbene and other dimeric structures. researchgate.net

Reductive coupling reactions, most notably the McMurry reaction , offer a method to form alkenes by the reductive coupling of two carbonyl compounds. wikipedia.orgorganic-chemistry.org In the context of synthesizing the stilbene core, two molecules of a benzaldehyde derivative can be coupled in the presence of a low-valent titanium reagent, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like LiAlH₄ or zinc dust. wikipedia.orgnih.gov The McMurry reaction is particularly useful for synthesizing symmetrical alkenes. wikipedia.org

Introduction and Modification of Benzyl (B1604629) Alcohol Moieties

The synthesis of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- requires the presence of hydroxymethyl groups on both phenyl rings. These can be introduced either by starting with precursors already containing this functionality or by modifying other functional groups on a pre-formed stilbene core.

Reductive Synthesis of Benzylic Hydroxyl Functions

A common and effective strategy is the reduction of stilbene precursors bearing aldehyde or carboxylic acid functionalities at the 4 and 4' positions.

The reduction of 4,4'-stilbenedicarboxaldehyde to the corresponding diol can be readily achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of aldehydes to alcohols. For a more robust reduction, especially if ester or other reducible groups are present, lithium aluminum hydride (LiAlH₄) is a powerful choice. nih.govchemrxiv.org

Similarly, 4,4'-stilbenedicarboxylic acid or its corresponding esters can be reduced to 4,4'-bis(hydroxymethyl)stilbene. uib.no This transformation requires a strong reducing agent like lithium aluminum hydride (LiAlH₄), as milder reagents like NaBH₄ are generally not effective for reducing carboxylic acids and esters. osti.govnih.govuliege.be The reaction proceeds via the formation of an aldehyde intermediate which is immediately further reduced to the primary alcohol. osti.gov

| Precursor | Functional Group | Effective Reducing Agent(s) | Product |

|---|---|---|---|

| 4,4'-Stilbenedicarboxaldehyde | Aldehyde | NaBH₄, LiAlH₄ nih.govchemrxiv.org | Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- |

| 4,4'-Stilbenedicarboxylic acid/ester | Carboxylic acid/Ester | LiAlH₄ osti.govnih.govuliege.be | Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- |

Functional Group Interconversions on Precursors

The benzyl alcohol moieties can also be introduced through the interconversion of other functional groups on the stilbene backbone. For example, a stilbene derivative bearing chloromethyl groups at the 4 and 4' positions can be converted to the diol via nucleophilic substitution with a hydroxide (B78521) source. This approach allows for the late-stage introduction of the hydroxyl functionality.

Catalytic and Sustainable Synthesis Routes

Modern synthetic chemistry places a strong emphasis on the development of catalytic and sustainable methods. The synthesis of stilbene derivatives, including Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-, has benefited from these advancements.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions , are highly efficient for forming the stilbene core and are considered catalytic methods. google.combohrium.com The Heck reaction couples an aryl halide with an alkene, while the Suzuki reaction couples an aryl halide or triflate with an organoboron compound. researchgate.netuliege.be These reactions often proceed with high stereoselectivity for the E-isomer and tolerate a wide range of functional groups, making them suitable for the synthesis of complex stilbene derivatives. uib.nogoogle.com

More recently, photocatalytic methods have emerged as a green alternative for stilbene synthesis. These reactions utilize visible light and a photocatalyst to promote the coupling of starting materials, often under mild, metal-free conditions. kagoshima-u.ac.jp

Biocatalysis also presents a sustainable route to stilbenoids. Enzymes such as peroxidases can catalyze the oxidative coupling of phenolic precursors to form stilbene structures. nih.gov Stilbene synthase is a key enzyme in the biosynthesis of stilbenes in plants and is being explored for the biotechnological production of these compounds. scirp.org These enzymatic methods offer high selectivity and operate under environmentally benign conditions. nih.gov

Homogeneous and Heterogeneous Catalysis in Synthesis

The synthesis of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- can be efficiently achieved through the catalytic reduction of a suitable precursor, such as 4,4'-stilbenedicarboxaldehyde or a dialkyl 4,4'-stilbenedicarboxylate. Both homogeneous and heterogeneous catalysis offer viable routes, each with distinct advantages.

Heterogeneous Catalysis: Heterogeneous catalysts, being in a different phase from the reactants, are often favored for their ease of separation from the reaction mixture and potential for recyclability, aligning with green chemistry principles. Palladium-based catalysts are particularly noteworthy for the selective hydrogenation of aromatic aldehydes. researchgate.netresearchgate.net For instance, Pd(0)EnCat™ 30NP, a microencapsulated palladium catalyst, has been shown to effectively reduce aromatic aldehydes to benzylic alcohols with high conversion rates under mild conditions, using hydrogen gas as the reductant. researchgate.netresearchgate.net This method avoids the use of metal hydrides and often exhibits good selectivity, preventing over-reduction to the corresponding hydrocarbons. researchgate.netresearchgate.net

Another approach involves transfer hydrogenation, where a hydrogen donor like isopropanol (B130326) is used in the presence of a catalyst. Heterogenized aluminum isopropoxide on supports like silica (B1680970) (SiO2), titania (TiO2), or alumina (B75360) (Al2O3) can catalyze the reduction of aldehydes. nih.gov The activity of these catalysts can be comparable to their homogeneous counterparts, demonstrating the viability of immobilized catalysts for such transformations. nih.gov

The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity. The following table summarizes representative catalytic systems for the reduction of aromatic aldehydes, which are analogous to the synthesis of the target compound.

Catalytic Reduction of Aromatic Aldehydes

| Catalyst System | Precursor Type | Reductant | Key Features | Reference |

|---|---|---|---|---|

| Pd(0)EnCat™ 30NP | Aromatic Aldehydes | H₂ (gas) | Heterogeneous, high conversion, mild conditions, good selectivity. | researchgate.netresearchgate.net |

| Rh(I) with diphosphine ligands | Aromatic Aldehydes | H₂ (gas) | Homogeneous, high activity, potential for selectivity. | uliege.be |

| Al(OiPr)₃ on solid supports (e.g., SiO₂) | Aldehydes | Isopropanol | Heterogeneous, transfer hydrogenation, comparable activity to homogeneous systems. | nih.gov |

Green Chemistry Principles in Reaction Design

The synthesis of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- can be designed to align with the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. juliethahn.comwikipedia.orgchemrxiv.org Key aspects include the use of catalytic methods, avoidance of hazardous solvents, and maximizing atom economy.

One of the most prominent green strategies for synthesizing stilbene derivatives is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgnrochemistry.comwiley-vch.de This reaction typically offers high (E)-stereoselectivity for the formation of the alkene bond and utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the ylides used in the traditional Wittig reaction. wikipedia.orgwiley-vch.de A significant advancement in the green application of the HWE reaction is the development of solvent-free conditions. chemicalbook.comgoogle.com For example, the reaction of aldehydes with phosphonates can be effectively catalyzed by bases like DBU in the absence of a solvent, leading to high yields and excellent E-selectivity. chemicalbook.com This approach minimizes waste generation associated with solvent use and purification.

Another green approach involves mechanochemistry , where mechanical force is used to induce chemical reactions in the solid state. researchgate.net This solvent-free method can lead to higher reaction rates, improved yields, and simplified product purification. researchgate.net

The principles of green chemistry can be applied throughout the synthetic route to Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-. For instance, starting from a renewable feedstock, if possible, would adhere to the seventh principle of green chemistry. wikipedia.orgchemrxiv.org The use of catalytic hydrogenation, as discussed in the previous section, aligns with the ninth principle, favoring catalytic reagents over stoichiometric ones. wikipedia.orgchemrxiv.org

The following table highlights how green chemistry principles can be incorporated into the synthesis of stilbene derivatives, which is directly relevant to the target compound.

Application of Green Chemistry Principles in Stilbene Synthesis

| Green Chemistry Principle | Synthetic Approach | Benefits | Reference |

|---|---|---|---|

| Prevention of Waste & Use of Catalysis | Solvent-free Horner-Wadsworth-Emmons (HWE) reaction | Eliminates solvent waste, high atom economy, high stereoselectivity. | chemicalbook.comgoogle.com |

| Safer Solvents and Auxiliaries | Mechanochemical synthesis | Avoids the use of hazardous solvents, leading to a cleaner process. | researchgate.net |

| Design for Energy Efficiency | Catalytic reactions at ambient temperature and pressure | Reduces energy consumption and associated environmental and economic costs. | researchgate.netresearchgate.net |

By integrating these catalytic and green chemistry approaches, the synthesis of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- can be achieved in an efficient, selective, and environmentally responsible manner.

Chemical Reactivity and Transformations of Benzenemethanol, 4,4 1,2 Ethenediyl Bis

Reactions Involving the Primary Alcohol Functionalities

The primary alcohol groups are susceptible to a range of reactions, including oxidation, etherification, esterification, and the introduction of protecting groups.

The primary alcohol moieties of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- can be selectively oxidized to yield the corresponding dialdehyde, 4,4'-diformylstilbene, or further oxidized to the dicarboxylic acid, 4,4'-stilbenedicarboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

For the synthesis of stilbene-based aldehydes, methods that prevent overoxidation to carboxylic acids are employed. One such approach involves the oxidation of a halogenated precursor. For instance, substituted benzyl (B1604629) alcohols can be converted to their corresponding benzaldehydes by first preparing the halogenated hydrocarbon, followed by oxidation with hexamethylenetetramine. chemrxiv.org More direct methods often utilize specific oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) to achieve the selective oxidation of benzyl alcohols to aldehydes. researchgate.net

The complete oxidation to 4,4'-stilbenedicarboxylic acid can be achieved using stronger oxidizing agents. This dicarboxylic acid is a valuable monomer for the synthesis of metal-organic frameworks (MOFs). chemrxiv.orgnih.gov

Table 1: Selective Oxidation Reactions

| Starting Material | Product | Reagents and Conditions | Reference(s) |

|---|---|---|---|

| Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- | 4,4'-Diformylstilbene | Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) | researchgate.net |

| Substituted Benzyl Halide | Substituted Benzaldehyde (B42025) | Hexamethylenetetramine | chemrxiv.org |

| Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- | 4,4'-Stilbenedicarboxylic acid | Strong oxidizing agents | chemrxiv.orgnih.gov |

The hydroxyl groups of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- can undergo etherification and esterification to produce a variety of derivatives.

Etherification: The formation of ethers from benzylic alcohols can be achieved through several methods. A direct synthesis of unsymmetrical benzyl ethers can be accomplished by reacting two different alcohols in the presence of an iron(II) catalyst. researchgate.net Another approach involves the use of alkoxyhydrosilanes to mediate the cross-etherification between a secondary benzyl alcohol and an aliphatic alcohol. researchgate.netnih.gov These methods suggest that the primary alcohols of the target compound can be converted to their corresponding ethers, such as 4,4'-bis(alkoxymethyl)stilbene, by reaction with appropriate alkylating agents under suitable catalytic conditions.

Esterification: The primary alcohol functionalities are readily converted to esters through reaction with acid chlorides or carboxylic acids. The reaction of an alcohol with an acid chloride is a common and efficient method for ester formation. libretexts.orgyoutube.com For example, the reaction of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- with an acid chloride, such as benzoyl chloride, in the presence of a base would yield the corresponding diester. Similarly, direct esterification with carboxylic acids can be catalyzed by acids or other reagents like niobium(V) chloride. nih.gov

Table 2: Representative Etherification and Esterification Reactions

| Reaction Type | Reactants | Product | General Reagents and Conditions |

|---|---|---|---|

| Etherification | Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- + Alkyl Halide | 4,4'-Bis(alkoxymethyl)stilbene | Base (e.g., NaH) |

| Esterification | Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- + Acid Chloride | 4,4'-Bis(acyloxymethyl)stilbene | Base (e.g., Pyridine) |

The double bond of the vinylene bridge in stilbene (B7821643) derivatives is susceptible to catalytic hydrogenation. Under typical hydrogenation conditions using catalysts like palladium on carbon (Pd/C) and a hydrogen atmosphere, the double bond is reduced to a single bond, converting the stilbene backbone to a bibenzyl structure. researchgate.net For Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-, this would result in the formation of 4,4'-bis(hydroxymethyl)bibenzyl. It is noteworthy that under these mild conditions, the benzylic alcohol functionalities generally remain unaffected. researchgate.net More forceful reduction conditions could potentially lead to the reduction of the hydroxyl groups to methyl groups.

In multi-step syntheses, it is often necessary to temporarily protect the reactive primary alcohol groups of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-. Common protecting groups for alcohols include silyl (B83357) ethers and acetals. wikipedia.orgsynarchive.com

Silyl Ethers: The hydroxyl groups can be converted to silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, by reaction with the corresponding silyl chloride in the presence of a base like imidazole. organic-chemistry.org TBDMS ethers offer greater stability compared to TMS ethers. organic-chemistry.org For diols, cyclic silyl ethers like di-tert-butylsilylene can be formed. synarchive.com These protecting groups are generally stable under a variety of reaction conditions but can be selectively removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgorganic-chemistry.org

Acetals: When reacting with aldehydes or ketones in the presence of an acid catalyst, diols can form cyclic acetals. youtube.comchem-station.com While this is more common for 1,2- and 1,3-diols, the formation of larger ring acetals from a molecule like Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- with a difunctional aldehyde or ketone is conceivable, leading to polymeric or macrocyclic structures.

Table 3: Common Protecting Group Strategies

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Reference(s) |

|---|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) ether | t-BuMe2SiCl, Imidazole | Tetrabutylammonium fluoride (TBAF) | organic-chemistry.org |

| Acetal | Acetone, Acid catalyst | Aqueous acid | youtube.comchem-station.com |

Reactions of the 1,2-Ethenediyl (Vinylene) Bridge

The central carbon-carbon double bond of the stilbene core is a key site for chemical transformations, particularly addition reactions.

The vinylene bridge readily undergoes addition reactions, such as halogenation and epoxidation.

Halogenation: The addition of halogens, such as bromine, across the double bond of stilbene is a well-established reaction. This reaction typically proceeds via a bromonium ion intermediate, leading to the anti-addition of two bromine atoms to form a 1,2-dibromoethane (B42909) derivative. researchgate.net The presence of substituents on the phenyl rings can influence the stability of the intermediate, favoring either a bromonium ion or a carbocation. researchgate.net

Epoxidation: The double bond can be converted to an epoxide ring. This transformation can be achieved using various oxidizing agents, including peroxy acids or through catalytic processes. For instance, stilbene epoxidation can be catalyzed by FAD-dependent monooxygenases or by chiral salen complexes of manganese. researchgate.netresearchgate.net The resulting epoxide is a versatile intermediate for further functionalization.

Table 4: Addition Reactions of the Vinylene Bridge

| Reaction Type | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| Bromination | Br2 in an inert solvent | 1,2-Dibromo-1,2-bis(4-(hydroxymethyl)phenyl)ethane | researchgate.net |

| Epoxidation | Peroxy acid (e.g., m-CPBA) or catalytic oxidation | 2,3-Bis(4-(hydroxymethyl)phenyl)oxirane | researchgate.netresearchgate.net |

Isomerization Studies (E/Z) of the Vinylene Linkage

The central feature of the stilbene core is the ethenediyl (vinylene) linkage, which can exist as two distinct geometric isomers: (E)- and (Z)-. The (E)-isomer (trans) is characterized by the two aromatic rings being on opposite sides of the double bond, leading to a more linear and planar conformation. Conversely, the (Z)-isomer (cis) has the aromatic rings on the same side, resulting in a sterically hindered and non-planar structure.

Due to its lower steric strain, the (E)-isomer is thermodynamically more stable than the (Z)-isomer. youtube.com Naturally occurring stilbenoids are overwhelmingly found in the trans configuration. youtube.com The transformation between these two forms, known as E/Z isomerization, is a key reaction for this class of compounds and is most commonly induced photochemically.

Irradiation with ultraviolet (UV) or, in some cases, visible light provides the necessary energy to overcome the rotational barrier of the double bond. youtube.comorganicchemistrytutor.com This process involves the excitation of the molecule from the ground state (S₀) to an excited singlet state (S₁). From the excited state, the molecule can twist around the central double bond to a perpendicular geometry, from which it can relax back to the ground state as either the (E)- or (Z)-isomer. The final ratio of isomers at the photostationary state depends on the excitation wavelength, solvent, and the presence of other substances. organicchemistrytutor.com

The efficiency and selectivity of photoisomerization can be influenced by photosensitizers. researchgate.netuwindsor.ca Sensitizers work by absorbing light and transferring the energy to the stilbene molecule, promoting it to a triplet excited state (T₁). Isomerization via the triplet state can lead to different E/Z ratios compared to direct irradiation. uwindsor.ca For instance, while direct irradiation often favors the formation of the less stable (Z)-isomer, certain triplet sensitizers, like para-benzoquinone, can paradoxically promote the formation of the more stable (E)-isomer from the (Z)-isomer. researchgate.netuwindsor.ca This occurs through the formation of an intermediate exciplex that alters the potential energy surface of the isomerization process. researchgate.netuwindsor.ca

In addition to isomerization, prolonged UV irradiation in the presence of oxygen can lead to other reactions, such as intramolecular cyclization to form phenanthrene-type structures or oxidative cleavage of the double bond. youtube.comillinois.edu

| Condition/Factor | Description | Typical Outcome | Reference |

|---|---|---|---|

| UV Irradiation (Direct) | Excitation of the stilbene derivative with UV light (e.g., 313 nm or 365 nm). | Leads to a photostationary state containing a mixture of E and Z isomers. Often enriches the less stable Z-isomer. | youtube.comorganicchemistrytutor.com |

| Visible Light Irradiation | Can induce isomerization, particularly in functionalized stilbenes or with specific sensitizers. For example, 450 nm light has been used for some derivatives. | Reversible E/Z isomerization. The final isomer ratio is wavelength-dependent. | nih.gov |

| Triplet Sensitizers | Use of a secondary molecule (e.g., para-benzoquinone) that absorbs light and transfers energy to the stilbene. | Alters the isomerization pathway, often proceeding via a triplet state. Can change the selectivity, sometimes favoring the E-isomer. | researchgate.netuwindsor.ca |

| Reaction Medium | Confinement within a host molecule, such as a cavitand, in an aqueous medium. | Can restrict geometric isomerization or facilitate other reactions like dimerization due to supramolecular effects. | libretexts.org |

| Oxygen Presence | Performing photoisomerization in the presence of molecular oxygen. | Can inhibit isomerization by quenching the excited state and may lead to oxidative cleavage products (e.g., benzaldehyde from stilbene). | illinois.edu |

Aromatic Ring Functionalization and Derivatization

The two phenyl rings in Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- are susceptible to electrophilic aromatic substitution, allowing for the introduction of new functional groups. The position of the incoming electrophile (regioselectivity) is governed by the directing effects of the substituents already present on the ring: the vinylene bridge and the hydroxymethyl group.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile, attacking an electrophile. youtube.com The rate and regioselectivity of the reaction are heavily influenced by the electronic properties of the substituents on the ring. rsc.org Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as either ortho, para-directing or meta-directing. rsc.orglibretexts.org

For Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-, we must consider the directing effects of two groups on each ring relative to each other:

The Vinylene Bridge (-CH=CH-Ar) : This group is considered an activating group. It can donate electron density to the aromatic ring via resonance, thereby stabilizing the positively charged intermediate (arenium ion) formed during the substitution. As an activating group, it directs incoming electrophiles to the ortho and para positions. Since the other ring is at the para position, this means it directs to the two ortho positions (C2/C6).

The Hydroxymethyl Group (-CH₂OH) : This group is generally considered a weak activating group and an ortho, para-director. The methylene (B1212753) (-CH₂-) linker is weakly electron-donating through an inductive effect. The oxygen's lone pairs are insulated from the ring by the CH₂ group and cannot participate in resonance stabilization directly. Therefore, its activating nature is less pronounced than that of a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group. libretexts.org

In the 4,4'-disubstituted stilbene structure, the two substituents are para to each other. On each ring, the positions ortho to the vinylene bridge (C2, C6) are meta to the hydroxymethyl group. Conversely, the positions ortho to the hydroxymethyl group (C3, C5) are meta to the vinylene bridge.

Both the vinylene bridge and the hydroxymethyl group are ortho, para-directors. Since the para position on each ring is already occupied, substitution will be directed to the available ortho positions. The vinylene group strongly activates the C2 and C6 positions. The hydroxymethyl group weakly activates the C3 and C5 positions. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the more strongly activating vinylene bridge, i.e., at the C2 and C6 positions.

| Ring Position | Position Relative to Vinylene Bridge | Position Relative to Hydroxymethyl Group | Predicted Reactivity | Reference |

|---|---|---|---|---|

| C2, C6 | ortho | meta | Most Favorable (Activated by strong o,p-directing vinylene group) | youtube.comrsc.org |

| C3, C5 | meta | ortho | Less Favorable (Activated by weak o,p-directing hydroxymethyl group) | libretexts.orglibretexts.org |

Directed Aromatic Functionalization

While standard EAS reactions rely on the inherent directing effects of the substituents, directed ortho metalation (DoM) offers a powerful strategy for achieving high regioselectivity, forcing functionalization at a specific site. wikipedia.org DoM involves the deprotonation of an aromatic C-H bond positioned ortho to a "directed metalation group" (DMG) using a strong organolithium base. wikipedia.org The DMG contains a heteroatom that coordinates to the lithium, delivering the base to the adjacent ortho position for deprotonation. wikipedia.org

In the case of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-, the hydroxymethyl group (-CH₂OH) can function as a DMG. The process would proceed as follows:

Deprotonation of the Alcohol : A strong base like n-butyllithium (n-BuLi) first deprotonates the acidic proton of the hydroxyl group to form a lithium alkoxide.

Directed ortho-Lithiation : The resulting benzylic alkoxide acts as a DMG. The lithium ion coordinates to the oxygen, and a second equivalent of the organolithium base removes a proton from one of the ortho positions (C3 or C5) to form a dianion. This step is highly regioselective. illinois.eduresearchgate.net

Electrophilic Quench : The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles (E⁺), such as aldehydes, ketones, alkyl halides, or silyl chlorides, to introduce a new substituent exclusively at the C3 (or C5) position. illinois.edu

This methodology provides a synthetic route to derivatives that are not accessible through conventional electrophilic substitution, which would favor substitution at the C2/C6 positions. It is important to note that a potential competing reaction is benzylic lithiation (deprotonation of the -CH₂- group), but conditions can often be optimized to favor ortho-lithiation. researchgate.net

Derivatives and Analogues of Benzenemethanol, 4,4 1,2 Ethenediyl Bis

Structural Modifications of the Bis-Benzylic Alcohol Framework

The bis-benzylic alcohol framework of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-, characterized by the presence of two hydroxymethyl groups (-CH₂OH), serves as a versatile platform for a variety of structural modifications. These modifications primarily involve reactions of the alcohol functional groups, leading to the formation of esters, ethers, and other derivatives. Such transformations are crucial for altering the solubility, reactivity, and electronic properties of the parent compound.

Esterification of the hydroxyl groups is a common strategy to produce derivatives with enhanced lipophilicity. For instance, reaction with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) under appropriate catalytic conditions yields the corresponding bis-esters. Another significant modification is etherification, where the hydroxyl groups are converted into ether linkages. This can be achieved by reacting the compound with alkyl halides in the presence of a base (Williamson ether synthesis), leading to molecules with altered steric and electronic profiles. For example, a series of liquid crystalline polymers have been synthesized from 4,4'-bis(m-hydroxyalkyloxy)stilbene, which are ether derivatives of a related stilbene (B7821643) diol. researchgate.net

The benzylic alcohol groups can also undergo oxidation to yield the corresponding bis-aldehyde or bis-carboxylic acid derivatives. These derivatives are valuable intermediates for further synthetic transformations, including the construction of more complex molecular architectures.

Table 1: Examples of Structural Modifications of the Bis-Benzylic Alcohol Framework

| Modification Type | Reactant Example | Product Functional Group | Potential Property Change |

|---|---|---|---|

| Esterification | Acyl Chloride | Bis-ester | Increased lipophilicity |

| Etherification | Alkyl Halide | Bis-ether | Altered solubility and steric bulk |

Analogues with Varied Bridging Units

The central ethenediyl (-CH=CH-) bridge is a defining feature of the stilbene scaffold, imparting rigidity and specific electronic properties. Replacing this bridge with other linking units leads to a class of structural analogues with distinct conformational and electronic characteristics. The nature of the bridging unit significantly influences the degree of electronic communication between the two phenyl rings.

A common analogue is derived from a biphenyl framework, where the ethene bridge is replaced by a direct single bond between the phenyl rings, as seen in 4,4'-bis(hydroxymethyl)biphenyl. nih.gov This modification alters the planarity and rotational freedom of the molecule. Another important class of analogues features a tolane (acetylene) bridge (-C≡C-), which imposes a linear and rigid geometry. Comparative studies on bis(diarylamino) derivatives have shown that the electronic coupling in the stilbene-bridged compound is comparable to its biphenyl-bridged analogue, while the tolane-bridged analogue exhibits weaker coupling. rsc.org

Other bridging units can be introduced to fine-tune the molecular architecture. For instance, bridging two phenyl rings with a propylene group has been shown to reduce molecular planarity, which can be useful in the design of liquid crystals. rsc.org The synthesis of these analogues often involves cross-coupling reactions or other established synthetic methodologies tailored to the specific bridging unit. rsc.org

Table 2: Comparison of Bridging Units in Analogues

| Bridging Unit | Compound Example | Key Geometric Feature | Electronic Coupling |

|---|---|---|---|

| Ethene (-CH=CH-) | Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- | Planar, rigid | Strong |

| Biphenyl (-) | 4,4'-Bis(hydroxymethyl)biphenyl | Torsion between rings | Comparable to stilbene |

| Tolane (-C≡C-) | 4,4'-Bis(hydroxymethyl)tolane | Linear, rigid | Weaker than stilbene |

Substituted Aromatic Ring Derivatives

Introducing substituents onto the aromatic rings of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- is a powerful strategy for modulating its chemical and physical properties. nih.gov A wide array of synthetic methods, such as Wittig reactions, Horner-Wadsworth-Emmons reactions, and various metal-catalyzed cross-coupling reactions, are employed to create these derivatives. nih.govfu-berlin.dewiley-vch.de

The type and position of the substituents have a profound impact on the molecule's characteristics. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or alkyl groups, can increase the electron density of the π-system, affecting its optical and electronic properties. Conversely, electron-withdrawing groups like cyano (-CN), nitro (-NO₂), or halogen atoms can lower the energy levels of the molecular orbitals. chemrxiv.orgnih.gov

For example, the O-methylation of hydroxyl groups on the stilbene ring can increase lipophilicity and metabolic stability. nih.gov The number and position of hydroxyl and methoxy groups can be carefully balanced to fine-tune the molecule's binding affinities to proteins or its antioxidant activity. nih.gov The synthesis of stilbenes with bromine substituents has been reported, which can then be used as precursors for further functionalization via Suzuki coupling reactions. chemrxiv.org The Knoevenagel condensation is another method used for preparing unsymmetrical stilbenes containing electron-withdrawing cyano groups. nih.gov

Table 3: Examples of Substituted Aromatic Ring Derivatives

| Substituent | Position | Synthetic Method Example | Effect on Properties |

|---|---|---|---|

| Methoxy (-OCH₃) | Various | Wittig Reaction | Electron-donating, increases lipophilicity nih.gov |

| Cyano (-CN) | 4-position | Knoevenagel Condensation | Electron-withdrawing nih.gov |

| Bromo (-Br) | 4-position | Reductive Coupling | Precursor for further coupling reactions fu-berlin.dechemrxiv.org |

Oligomers and Polymers Incorporating the Compound Moiety

The rigid, conjugated structure of the Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- moiety makes it an attractive building block for the synthesis of oligomers and polymers. Its difunctional nature, with two reactive hydroxymethyl groups, allows it to act as a monomer in condensation polymerization reactions.

This compound can be used as a diol monomer to create polyesters through reaction with dicarboxylic acids or their derivatives. Silicon-containing aromatic polyesters have been synthesized from analogous bis(4-(hydroxymethyl)phenyl) monomers, highlighting the versatility of these building blocks in creating polymers with unique thermal and solubility properties. researchgate.net Similarly, it can react with diisocyanates to form polyurethanes, incorporating the rigid stilbene unit into the polymer backbone. researchgate.net The incorporation of the stilbene moiety can impart specific properties to the resulting polymer, such as thermal stability, liquid crystallinity, and photo-responsiveness. researchgate.net

Polymers containing the stilbene unit are often investigated for their optical properties, including fluorescence and photo-crosslinkability. For example, stilbene-based polynaphthylphosphate esters have been synthesized and shown to exhibit liquid crystalline phases and photocrosslinking abilities upon UV irradiation. researchgate.net Furthermore, the development of photoswitchable ring-opening polymerization using "stiff-stilbene" functionalized monomers represents an innovative approach to creating sustainable and responsive polymer materials. nih.gov

Table 4: Polymer Types Incorporating the Stilbene Moiety

| Polymer Class | Co-monomer Type | Linkage | Potential Polymer Properties |

|---|---|---|---|

| Polyesters | Dicarboxylic Acid / Ester | Ester (-COO-) | Thermal stability, potential for liquid crystallinity |

| Polyurethanes | Diisocyanate | Urethane (B1682113) (-NHCOO-) | Segmented structures with hard and soft domains |

| Polyethers | Dihalide (via Williamson synthesis) | Ether (-O-) | Modified flexibility and solubility |

Applications in Materials Science and Advanced Chemical Systems

Polymer Chemistry and Functional Monomer Design

The di-functional nature of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- allows it to be used as a monomer in various polymerization reactions, leading to the creation of polymers with unique architectures and functionalities.

Incorporation into Copolymers and Polymer Networks

Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- can be readily incorporated into polymer chains through esterification or urethane (B1682113) linkages, reacting with dicarboxylic acids or diisocyanates, respectively. This allows for the synthesis of a variety of copolymers, including polyesters and polyurethanes. The rigid stilbene (B7821643) unit within the polymer backbone influences the material's thermal and mechanical properties.

For instance, the incorporation of rigid aromatic units, such as those derived from stilbene, into polyester (B1180765) chains is known to enhance their thermal stability and mechanical strength. While specific data for polymers derived directly from Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- is limited, studies on analogous systems provide valuable insights. For example, copolyesters containing 4,4'-stilbenedicarboxylic acid, a closely related dicarboxylic acid, exhibit high notched Izod impact strength, even at low temperatures. google.com The introduction of such rigid units can, however, also affect the crystallinity and solubility of the resulting polymers. In some cases, the incorporation of functional groups can increase the glass transition temperature (Tg) due to enhanced intermolecular interactions. nsf.gov

The synthesis of polyesters from diols and dicarboxylic acids is a well-established industrial process. A typical synthesis involves a two-step melt polycondensation. In the first step, an esterification reaction occurs between the diol and dicarboxylic acid (or its ester derivative) to form a low molecular weight prepolymer. This is followed by a polycondensation step at high temperature and under vacuum to increase the molecular weight. The properties of the final polyester are dependent on the structure of both the diol and the dicarboxylic acid monomers.

| Monomer System | Polymer Type | Key Properties | Reference |

| trans-4,4'-Stilbenedicarboxylic acid, Terephthalic acid, 1,4-Cyclohexanedimethanol | Copolyester | High notched Izod impact strength (>2.0 ft-lb/in. at -40 °C) | google.com |

| 4′-Hydroxy-biphenyl-4-carboxylic acid, Bis(2-hydroxyethyl) terephthalate | Copolyester | Increased heat resistance, forms nematic melts at ≥ 270 °C | mdpi.com |

| Dimethyl 2,5-furandicarboxylate, Diethylene glycol | Copolyester | Increased glass transition temperature with higher diethylene glycol content | european-coatings.com |

Role as a Cross-linking Agent

The two hydroxyl groups of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- enable it to function as a cross-linking agent. In polymer systems, cross-linking creates a three-dimensional network structure, which significantly alters the material's properties. Cross-linked polymers are generally more rigid, have higher thermal stability, and exhibit improved chemical resistance compared to their linear counterparts.

The process of cross-linking can be achieved through various chemical reactions involving the hydroxyl groups of the stilbene-based diol. For example, it can react with polyisocyanates to form a cross-linked polyurethane network. The efficiency and nature of the cross-linking can be controlled by the reaction conditions and the stoichiometry of the reactants. The introduction of cross-links converts non-covalent interactions into stable covalent bonds, which can be analyzed to understand the structure of the resulting polymer network. spiedigitallibrary.org

Preparation of Functional Polymeric Materials

The stilbene moiety in Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- is a key feature that allows for the preparation of functional polymeric materials. The stilbene unit is photoactive and can undergo photochemical reactions, such as cis-trans isomerization and [2+2] cycloaddition. nih.gov These properties can be harnessed to create photoresponsive polymers. For example, the photocycloaddition reaction can be used to create photo-cross-linkable polymers, where exposure to light induces the formation of a cross-linked network, rendering the polymer insoluble. nih.gov

Furthermore, the inherent fluorescence of the stilbene core can be utilized to produce fluorescent polymers. These materials have potential applications in areas such as sensors, imaging, and light-emitting devices. The fluorescence properties of such polymers can be tuned by modifying the polymer structure and the environment of the stilbene chromophore. nih.gov

Optical and Optoelectronic Systems

The stilbene core of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- imparts interesting optical and optoelectronic properties to materials derived from it. These properties are primarily related to its ability to absorb and emit light, as well as its response to strong electromagnetic fields.

Design of Fluorescent or Luminescent Materials

Stilbene and its derivatives are well-known for their fluorescent properties. The incorporation of the Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- unit into polymer chains can lead to the development of fluorescent or luminescent materials. The fluorescence arises from the π-conjugated system of the stilbene core. The emission properties, such as the quantum yield and the emission wavelength, are sensitive to the molecular environment and the aggregation state of the stilbene chromophores. nih.gov

In some cases, the fluorescence of stilbene-containing polymers can be very strong, with high quantum yields attributed to "through-space" π-π interactions between the phenyl rings of the stilbene and other groups in the polymer chain. nih.gov The fluorescence can be maintained even in aqueous solutions, making these materials attractive for biological applications. nih.gov The fluorescence quantum yield of stilbene derivatives can vary significantly depending on their substitution pattern and molecular packing in the solid state. nih.gov

| Stilbene Derivative | Fluorescence Quantum Yield (ΦF) | Conditions | Reference |

| trans-Stilbene (B89595) | 0.044 | In hexane | omlc.org |

| Methoxy-trans-stilbene analogs | 0.07–0.69 | Solid state | nih.gov |

| Di-tert-butyl group-containing stilbene and maleic anhydride (B1165640) alternating copolymer | High | In organic solvents | nih.gov |

Non-linear Optical Properties in Derived Systems

Materials containing stilbene derivatives can exhibit significant second-order non-linear optical (NLO) properties. Second-order NLO effects, such as second-harmonic generation (SHG), occur in materials that lack a center of symmetry. The stilbene unit, with its extended π-electron system, can be functionalized with electron-donating and electron-accepting groups to enhance its molecular hyperpolarizability, which is a measure of its NLO response.

When Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- is incorporated into a polymer, the resulting material can be poled by applying a strong electric field at a temperature above its glass transition temperature. This poling process aligns the stilbene chromophores in a non-centrosymmetric fashion, leading to a macroscopic second-order NLO response. The magnitude of the NLO effect is dependent on the degree of alignment and the concentration of the NLO chromophores. In some cases, the SHG efficiency of stilbene-containing polymers can be significant, making them promising candidates for applications in electro-optic devices and frequency conversion. spiedigitallibrary.orgresearchgate.net

Supramolecular Chemistry and Self-Assembly Strategies

The predictable geometry and functional group placement of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- make it an exemplary building block, or tecton, in the field of supramolecular chemistry. The non-covalent interactions between individual molecules can be programmed to drive self-assembly into larger, well-defined architectures.

The stilbene framework is recognized for its utility in molecular recognition, a fundamental process in host-guest chemistry. nih.gov The rigid ethenediyl bridge and aromatic rings create a defined shape and size that can selectively interact with guest molecules. In derivatives of stilbene, these interactions can include hydrogen bonding and hydrophobic contacts. nih.gov

Bifunctional small molecules based on the stilbene scaffold have been specifically designed to target and interact with biological species, such as metal-amyloid-β (Aβ) aggregates implicated in Alzheimer's disease. nih.gov The design principle involves incorporating a metal-binding site into the stilbene structure, demonstrating its role as a framework for recognizing and modulating complex biological targets. nih.gov The hydroxyl groups of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- are crucial in this context, as they can participate in hydrogen bonding, a key directional force in achieving specific molecular recognition. This capacity for selective binding is also a feature of larger macrocyclic hosts like biphen[n]arenes, which engage in complexation with various guest molecules. nih.gov

Table 1: Interactions involving Stilbene Derivatives in Molecular Recognition

| Interaction Type | Description | Potential Role of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen. | The two terminal hydroxyl (-OH) groups are primary sites for forming strong hydrogen bonds with suitable guest molecules. nih.gov |

| π-π Stacking | Non-covalent interaction between the electron clouds of aromatic rings. | The two phenyl rings of the stilbene core can stack with other aromatic systems, contributing to the stability of a host-guest complex. |

| Hydrophobic Interactions | The tendency of nonpolar surfaces to aggregate in an aqueous environment. | The nonpolar stilbene backbone can engage in hydrophobic contacts, particularly relevant in biological systems. nih.gov |

The capacity for self-assembly is a hallmark of molecules designed for supramolecular chemistry. Compounds like benzene-1,3,5-tricarboxamides are known to self-assemble into one-dimensional, rod-like nanostructures stabilized by threefold hydrogen bonding. rsc.org Similarly, the structure of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- is highly conducive to forming ordered nanostructures.

The combination of a rigid, planar stilbene core and terminal hydrogen-bonding hydroxyl groups allows for programmed assembly. It is anticipated that through intermolecular hydrogen bonding between the -CH₂OH groups of adjacent molecules, one-dimensional tapes or two-dimensional sheets could be formed. Furthermore, π-π stacking interactions between the stilbene units would provide additional stabilization, leading to the formation of well-ordered, crystalline supramolecular polymers.

Catalysis and Ligand Development

The reactive nature of its hydroxyl groups makes Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- a valuable precursor in the synthesis of sophisticated ligands for both homogeneous and heterogeneous catalysis.

Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- is an ideal starting material for creating bidentate or bridging ligands. The two hydroxymethyl groups are readily functionalized, allowing for the introduction of various coordinating groups. For instance, they can be converted to halides, which can then undergo nucleophilic substitution to introduce phosphine (B1218219), amine, or thiol functionalities. This versatility allows for the tuning of the electronic and steric properties of the resulting ligand to optimize the performance of a metal catalyst.

Stilbene derivatives have been extensively synthesized to act as modulators of biological receptors, highlighting the chemical tractability of the stilbene scaffold for creating new functional molecules. nih.gov This established chemistry can be directly applied to the development of ligands for transition metal catalysis.

Table 2: Potential Ligand Synthesis from Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-

| Functional Group Transformation | Reagents/Conditions | Resulting Ligand Type | Potential Catalytic Application |

|---|---|---|---|

| Hydroxyl to Chloride | Thionyl chloride (SOCl₂) or similar halogenating agents. | Dihalide intermediate. | Precursor for further functionalization. |

| Chloride to Phosphine | Reaction of the dihalide with LiPPh₂ or KPPh₂. | Diphosphine ligand. | Cross-coupling reactions, hydrogenation. |

| Hydroxyl to Ether | Williamson ether synthesis (e.g., with a pyridine-containing halide). | Diether ligand with N-donor sites. | Oxidation reactions, polymerization. |

| Hydroxyl to Ester | Esterification with a carboxylic acid containing another donor atom. | Diester ligand. | Asymmetric catalysis. |

Ligands derived from Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- are well-suited for creating homogeneous catalysts. When complexed with a metal center (e.g., Palladium, Rhodium, Ruthenium), the resulting molecule can catalyze a wide array of organic transformations. The rigid stilbene backbone provides a well-defined geometry, which can enforce a specific coordination environment around the metal, potentially leading to high selectivity in catalytic reactions.

Furthermore, the bifunctional nature of this precursor is advantageous for developing heterogeneous catalysts. The derived ligand can be anchored to a solid support (e.g., silica (B1680970), polymer resin) through one of its functional groups, while the other coordinates to the catalytic metal center. This immobilization combines the high activity and selectivity of a homogeneous catalyst with the ease of separation and recyclability characteristic of a heterogeneous system. The reactivity of benzyl (B1604629) alcohols, such as their oxidation to aldehydes, is a well-understood process that can be achieved catalytically, underscoring the chemical potential of the functional groups within the parent molecule. growingscience.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum of trans-Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- is expected to exhibit distinct signals corresponding to the aromatic, vinylic, benzylic, and hydroxyl protons. Due to the molecule's symmetry, the two aromatic rings are chemically equivalent, simplifying the spectrum.

The aromatic protons on the para-substituted rings typically appear as two doublets, characteristic of an AA'BB' spin system. The protons ortho to the vinyl group and those ortho to the hydroxymethyl group will have slightly different chemical shifts. The vinylic protons of the central ethene bridge, in the trans configuration, give rise to a singlet due to their chemical and magnetic equivalence, typically observed in the range of 7.0-7.5 ppm. The benzylic protons of the -CH₂OH groups would appear as a singlet, integrating to four protons, with a chemical shift around 4.6-4.8 ppm. The hydroxyl protons are expected to show a broad singlet, the chemical shift of which is dependent on concentration and solvent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The symmetrical nature of the compound means that only half the number of expected carbon signals will be observed. Key signals include those for the vinylic carbons, the aromatic carbons (with distinct signals for the substituted and unsubstituted positions), and the benzylic carbon of the hydroxymethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for trans-Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to -CH=CH-) | ~7.45 | d | 4H |

| Aromatic (ortho to -CH₂OH) | ~7.35 | d | 4H |

| Vinylic (-CH=CH-) | ~7.10 | s | 2H |

| Benzylic (-CH₂OH) | ~4.70 | s | 4H |

Table 2: Predicted ¹³C NMR Chemical Shifts for trans-Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary Aromatic (C-CH=CH-) | ~137 |

| Quaternary Aromatic (C-CH₂OH) | ~140 |

| Aromatic (CH, ortho to -CH=CH-) | ~127 |

| Aromatic (CH, ortho to -CH₂OH) | ~128 |

| Vinylic (-CH=CH-) | ~129 |

To confirm the assignments from 1D NMR and to elucidate the complete bonding network, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-, COSY would show correlations between the adjacent aromatic protons on the same ring, confirming their AA'BB' relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, the vinylic proton signal to the vinylic carbon signal, and the benzylic proton signal to the benzylic carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space. In the case of the trans isomer, a key NOE would be observed between the vinylic protons and the ortho-aromatic protons, confirming their spatial proximity. This technique is also crucial for distinguishing between cis and trans isomers.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties and intermolecular interactions.

The IR and Raman spectra of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- are expected to show characteristic bands corresponding to its various structural components.

O-H Stretching: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration, indicating the presence of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the vinylic C-H stretching will also be in this region. Aliphatic C-H stretching from the -CH₂- group will be observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibration of the central ethylenic double bond in the trans configuration gives rise to a strong Raman band around 1640 cm⁻¹. Aromatic C=C stretching vibrations will result in several bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra.

C-O Stretching: The C-O stretching vibration of the primary alcohol group is expected to produce a strong band in the IR spectrum, typically in the range of 1000-1050 cm⁻¹.

Out-of-Plane Bending: The trans-disubstituted double bond exhibits a characteristic strong out-of-plane C-H bending vibration in the IR spectrum, typically around 965 cm⁻¹. This band is a key diagnostic feature for the trans isomer.

Table 3: Characteristic IR and Raman Bands for trans-Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200-3600 | Weak | Broad, Strong (IR) |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | 2850-2960 | Medium |

| C=C stretch (vinyl) | ~1640 | ~1640 | Medium (IR), Strong (Raman) |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 | Strong |

| C-O stretch | 1000-1050 | Weak | Strong (IR) |

The broadness of the O-H stretching band in the IR spectrum is a clear indicator of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state or in concentrated solutions. In the gas phase or in very dilute non-polar solutions, a sharper, higher frequency O-H band would be expected. Raman spectroscopy is particularly sensitive to the symmetry of the molecule, and changes in the Raman spectrum with temperature or solvent can provide information about conformational changes, such as the rotation of the phenyl rings relative to the vinyl plane.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of the stilbene (B7821643) core in Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- gives rise to strong absorptions in the ultraviolet region.

The primary electronic transition of interest is the π → π* transition of the conjugated system, which is responsible for the strong absorption band. For trans-stilbene (B89595), this typically occurs around 295-310 nm. The presence of the hydroxymethyl substituents on the phenyl rings is expected to cause a slight red shift (bathochromic shift) of this absorption maximum. The trans isomer generally exhibits a higher molar absorptivity (ε) than the cis isomer due to its more planar and extended conformation, which allows for more efficient π-orbital overlap. The absorption spectrum of the trans isomer often shows fine vibrational structure, which is typically absent in the broader, less intense spectrum of the cis isomer.

Table 4: Expected UV-Vis Absorption Data for Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- in Ethanol

| Isomer | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|---|

| trans | ~310-320 | > 25,000 | π → π* |

Elucidation of Chromophore Electronic Structure

The core of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- is the stilbene moiety, which acts as the primary chromophore. This trans-1,2-diphenylethylene system is a π-conjugated framework responsible for the compound's characteristic ultraviolet (UV) absorption and fluorescence properties. researchgate.net The electronic structure is defined by π → π* transitions within this conjugated system.

UV-Visible Absorption: The principal absorption band arises from the S₀ → S₁ (HOMO → LUMO) electronic transition. For the parent trans-stilbene molecule, this absorption maximum (λ_max) is observed around 295-300 nm. omlc.org The presence of hydroxymethyl (-CH₂OH) substituents on the para positions of the phenyl rings is expected to cause a slight bathochromic (red) shift in the absorption maximum due to their weak electron-donating effect, which perturbs the energy levels of the π-system.

Fluorescence Emission: Upon excitation, the molecule emits fluorescence, a phenomenon that is highly dependent on the molecular structure. The emission spectrum is typically a mirror image of the absorption band. Trans-stilbene itself has a relatively low fluorescence quantum yield in solution due to efficient cis-trans photoisomerization, a competing non-radiative decay pathway. researchgate.netomlc.org The emission maximum for stilbene derivatives generally falls in the range of 340-360 nm.

| Spectroscopic Property | Typical Wavelength (nm) for Stilbene Core | Expected Influence of -CH₂OH Groups |

| UV Absorption (λ_max) | ~295-300 | Slight bathochromic shift |

| Fluorescence Emission (λ_em) | ~340-360 | Minor shift in emission wavelength |

Investigation of Solvatochromic Effects

Solvatochromism describes the shift in the position of absorption and emission spectral bands that occurs when the polarity of the solvent is changed. This effect provides insight into the difference in dipole moments between the ground and excited states of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the structure of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a compound. The molecular formula of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- is C₁₆H₁₆O₂. HRMS can distinguish its exact mass from other compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₆O₂ |

| Nominal Mass | 240 u |

| Monoisotopic Mass | 240.11503 u |

| Calculated Exact Mass | 240.11503 Da |

The experimentally determined mass from an HRMS analysis should match the calculated exact mass within a narrow tolerance (typically < 5 ppm), confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion (or a specific precursor ion) is isolated and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint for structural elucidation. For Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-, fragmentation is expected to occur at the weakest bonds.

Key expected fragmentation pathways include:

Loss of a water molecule (-18 u): From one of the benzyl (B1604629) alcohol moieties.

Loss of a hydroxymethyl radical (-31 u): Cleavage of the C-C bond between the phenyl ring and the CH₂OH group.

Cleavage of the ethylene (B1197577) bridge: Resulting in fragments corresponding to substituted benzyl or tropylium (B1234903) ions.

Benzylic cleavage: The bonds adjacent to the phenyl rings are susceptible to cleavage.

A plausible fragmentation pattern would involve the initial loss of water to form a stable carbocation, followed by further fragmentation. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. researchgate.netmiamioh.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. While specific crystal structure data for Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- is not widely published, its structure can be inferred from its parent compound, trans-stilbene. researchgate.net

Trans-stilbene crystallizes in a monoclinic system, with the molecule adopting a nearly planar conformation. researchgate.net For Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-, several key structural features are anticipated:

Crystal System: Likely to be monoclinic, similar to other stilbene derivatives.

Molecular Conformation: The central ethenediyl bridge will enforce a trans geometry, and the phenyl rings are expected to be slightly twisted out of the plane of the double bond.

Intermolecular Interactions: The hydroxymethyl groups are capable of forming strong intermolecular hydrogen bonds. These interactions will be a dominant force in the crystal packing, organizing the molecules into a well-defined supramolecular architecture.

| Structural Parameter | Expected Value/System (based on trans-stilbene) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c or similar |

| Key Intermolecular Force | Hydrogen Bonding (-OH···O) |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- from reaction byproducts, starting materials, and isomers, as well as for assessing its purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose. pensoft.net A typical setup would involve:

Stationary Phase: A nonpolar column, most commonly a C18 (octadecylsilyl) bonded silica (B1680970). pensoft.netsigmaaldrich.com

Mobile Phase: A polar solvent mixture, typically consisting of acetonitrile (B52724) and water or methanol (B129727) and water, run in either an isocratic (constant composition) or gradient (varying composition) mode. pensoft.netsigmaaldrich.comnih.gov

Detection: A UV detector set to a wavelength where the compound exhibits strong absorbance (e.g., ~300 nm) is generally used. sigmaaldrich.com

This method allows for the quantification of purity by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Chiral HPLC could also be employed if enantiomeric separation is required, though the target molecule itself is achiral. nih.gov

| Chromatographic Method | Typical Stationary Phase | Typical Mobile Phase | Application |

| RP-HPLC | C18 (ODS) | Acetonitrile/Water or Methanol/Water | Purity assessment, quantification |

| Normal-Phase HPLC | Silica | Heptane/Isopropanol (B130326) | Separation of isomers |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a fundamental technique for the separation and quantification of stilbenes and their derivatives. springernature.com Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase, which is well-suited for aromatic compounds like Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-.

Detailed research findings on analogous stilbenoid compounds provide a strong basis for method development. The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters that must be optimized for accurate analysis. For instance, C18 columns are frequently used as the stationary phase in the analysis of stilbenes. acgpubs.org The mobile phase often consists of a mixture of methanol or acetonitrile and water, with the gradient adjusted to achieve optimal separation. acgpubs.orgmdpi.com Detection is typically performed using a UV-Vis or a Photodiode Array (PDA) detector, which allows for the monitoring of multiple wavelengths simultaneously. mdpi.comnih.gov The choice of wavelength is determined by the compound's UV absorbance maxima; for various stilbene-type structures, wavelengths between 226 nm and 306 nm have proven effective. acgpubs.orgmdpi.comsigmaaldrich.com Column temperature is generally maintained at ambient conditions, such as 25 °C, to ensure reproducibility. mdpi.comsigmaaldrich.com

The table below summarizes typical parameters used in the HPLC analysis of stilbene-related compounds, which can be adapted for Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-.

Table 1: Typical HPLC Parameters for Stilbene Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | Astec® Cellulose DMP (15 cm x 4.6 mm, 5 µm) | sigmaaldrich.com |

| Reversed-Phase C18 | acgpubs.org | |

| Mobile Phase | Methanol / Water (e.g., 70:30 v/v) | mdpi.com |

| n-Heptane / Isopropanol (90:10, v/v) | sigmaaldrich.com | |

| Flow Rate | 0.4 - 1.0 mL/min | mdpi.comsigmaaldrich.com |

| Detector | UV-Vis or PDA | nih.gov |

| Detection Wavelength | 226 nm, 230 nm, 271 nm, 306 nm | acgpubs.orgmdpi.comsigmaaldrich.com |

| Column Temperature | 25 °C | mdpi.comsigmaaldrich.com |

| Injection Volume | 2 - 20 µL | acgpubs.orgsigmaaldrich.com |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of polar compounds such as Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- by Gas Chromatography (GC) is challenging. dphen1.com The presence of hydroxyl functional groups results in low volatility and potential for undesirable interactions with the GC column, leading to poor peak shape and inaccurate quantification. sigmaaldrich.comdphen1.com To overcome this, a chemical derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile moieties. sigmaaldrich.com

Silylation is the most common derivatization technique for compounds containing active hydrogens, such as alcohols. sigmaaldrich.com This process involves reacting the analyte with a silylating agent to replace the acidic protons of the hydroxyl groups with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This transformation increases the volatility of the compound, making it amenable to GC analysis. sigmaaldrich.com Several silylating reagents are available for this purpose, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most widely used, often in combination with a catalyst like trimethylchlorosilane (TMCS). nih.govnih.govmdpi.com

Table 2: Common Silylating Agents for Derivatization

| Silylating Agent | Abbreviation | Notes | Reference |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A widely employed and effective silylating agent. | dphen1.comnih.govnih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | An alternative silylating reagent used for derivatization. | brjac.com.br |

Once derivatized, the resulting silyl (B83357) ethers of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- can be effectively analyzed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. brjac.com.brresearchgate.net The GC separates the derivatized compound from other components in the sample, while the MS provides mass information for definitive identification and quantification. researchgate.net The method involves a temperature-programmed column oven to ensure the elution of the higher molecular weight derivatives. researchgate.net

Table 3: Typical GC-MS Parameters for Analysis of Silylated Compounds

| Parameter | Setting | Reference |

|---|---|---|

| GC Column | DB-5MS (30 m x 0.32 mm, 1 µm film thickness) | researchgate.net |

| Injector Temperature | 250 - 280 °C | |

| Oven Program | Initial temp: 60 °C (hold 1 min), ramp at 18-20 °C/min to 280-300 °C (hold 5 min) | researchgate.net |

| Carrier Gas | Helium | |

| Ionization Mode | Electron Ionization (EI) | researchgate.net |

| Mass Analyzer | Quadrupole or Ion Trap | researchgate.net |

| Mass Range | m/z 40-650 | researchgate.net |

This derivatization-GC-MS approach provides a robust and highly specific method for the trace analysis of Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-.

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetonitrile |

| Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- |

| Helium |

| Isopropanol |

| Methanol |

| n-Heptane |